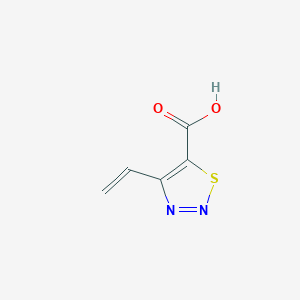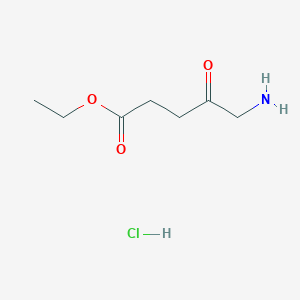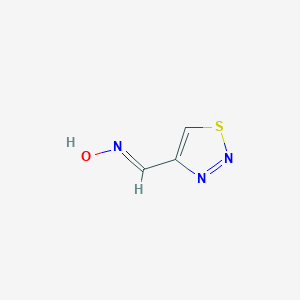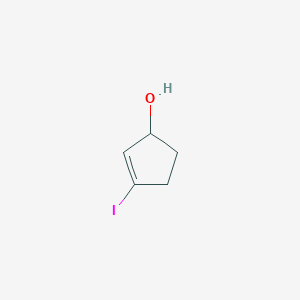
4-Ethenyl-1,2,3-thiadiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethenyl-1,2,3-thiadiazole-5-carboxylic acid (ETC) is a heterocyclic compound with a unique chemical structure that has attracted the attention of researchers in various fields. Its molecular formula is C5H3N3O2S, and it has a molecular weight of 177.16 g/mol. ETC has been synthesized through various methods, and its potential applications in scientific research have been explored in recent years.
Mecanismo De Acción
The mechanism of action of 4-Ethenyl-1,2,3-thiadiazole-5-carboxylic acid is not fully understood, but several studies have suggested that 4-Ethenyl-1,2,3-thiadiazole-5-carboxylic acid may act by inhibiting the activity of enzymes involved in inflammation, tumor growth, and bacterial infection. 4-Ethenyl-1,2,3-thiadiazole-5-carboxylic acid has also been reported to induce apoptosis in cancer cells and inhibit the growth of bacterial biofilms.
Biochemical and Physiological Effects
4-Ethenyl-1,2,3-thiadiazole-5-carboxylic acid has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that 4-Ethenyl-1,2,3-thiadiazole-5-carboxylic acid can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4-Ethenyl-1,2,3-thiadiazole-5-carboxylic acid has also been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 4-Ethenyl-1,2,3-thiadiazole-5-carboxylic acid has been shown to inhibit the growth of bacterial biofilms, which are involved in chronic infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Ethenyl-1,2,3-thiadiazole-5-carboxylic acid in lab experiments is its unique chemical structure, which allows for the synthesis of novel compounds with potential pharmacological activities. 4-Ethenyl-1,2,3-thiadiazole-5-carboxylic acid is also relatively easy to synthesize, and its yield can be optimized through various methods. However, one limitation of using 4-Ethenyl-1,2,3-thiadiazole-5-carboxylic acid in lab experiments is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the research on 4-Ethenyl-1,2,3-thiadiazole-5-carboxylic acid. One direction is the synthesis of novel compounds based on the 4-Ethenyl-1,2,3-thiadiazole-5-carboxylic acid structure with potential pharmacological activities. Another direction is the investigation of the mechanism of action of 4-Ethenyl-1,2,3-thiadiazole-5-carboxylic acid, which may provide insights into its potential therapeutic applications. Additionally, the use of 4-Ethenyl-1,2,3-thiadiazole-5-carboxylic acid as a plant growth regulator and a fungicide in agriculture warrants further investigation.
Métodos De Síntesis
4-Ethenyl-1,2,3-thiadiazole-5-carboxylic acid can be synthesized through various methods, including the reaction of thiosemicarbazide with ethyl acetoacetate and subsequent cyclization with acetic anhydride. Another method involves the reaction of 2-aminothiophenol with ethyl acetoacetate, followed by cyclization with acetic anhydride. The yield of 4-Ethenyl-1,2,3-thiadiazole-5-carboxylic acid from these methods ranges from 60% to 80%.
Aplicaciones Científicas De Investigación
4-Ethenyl-1,2,3-thiadiazole-5-carboxylic acid has potential applications in various scientific research fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, 4-Ethenyl-1,2,3-thiadiazole-5-carboxylic acid has been reported to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. 4-Ethenyl-1,2,3-thiadiazole-5-carboxylic acid has also been used as a building block for the synthesis of novel compounds with potential pharmacological activities. In materials science, 4-Ethenyl-1,2,3-thiadiazole-5-carboxylic acid has been used as a precursor for the synthesis of novel polymers and metal complexes. In agriculture, 4-Ethenyl-1,2,3-thiadiazole-5-carboxylic acid has been used as a plant growth regulator and a fungicide.
Propiedades
Número CAS |
165676-21-1 |
|---|---|
Nombre del producto |
4-Ethenyl-1,2,3-thiadiazole-5-carboxylic acid |
Fórmula molecular |
C5H4N2O2S |
Peso molecular |
156.16 g/mol |
Nombre IUPAC |
4-ethenylthiadiazole-5-carboxylic acid |
InChI |
InChI=1S/C5H4N2O2S/c1-2-3-4(5(8)9)10-7-6-3/h2H,1H2,(H,8,9) |
Clave InChI |
QJCIBIBLBHXESU-UHFFFAOYSA-N |
SMILES |
C=CC1=C(SN=N1)C(=O)O |
SMILES canónico |
C=CC1=C(SN=N1)C(=O)O |
Sinónimos |
1,2,3-Thiadiazole-5-carboxylicacid,4-ethenyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B71689.png)





![(2S)-N-[(2S)-1-[[(2S)-1-Amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanamide](/img/structure/B71700.png)
![1-[3-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B71702.png)
![Ethyl isoxazolo[5,4-c]isoxazole-3-carboxylate](/img/structure/B71703.png)


![7-Ethoxy-5H-benzo[7]annulen-5-one](/img/structure/B71710.png)